molecular formula C10H16O3 B14435267 Methyl 2,5,5-trimethyl-4-oxohex-2-enoate CAS No. 82884-49-9

Methyl 2,5,5-trimethyl-4-oxohex-2-enoate

Cat. No.: B14435267
CAS No.: 82884-49-9
M. Wt: 184.23 g/mol
InChI Key: PPPUJLUFLGEGPF-UHFFFAOYSA-N
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Description

Methyl 2,5,5-trimethyl-4-oxohex-2-enoate is an organic compound with the molecular formula C10H16O3. It is characterized by its ester and ketone functional groups, which contribute to its reactivity and versatility in various chemical reactions

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2,5,5-trimethyl-4-oxohex-2-enoate can be synthesized through several methods. One common approach involves the esterification of 2,5,5-trimethyl-4-oxohex-2-enoic acid with methanol in the presence of an acid catalyst. The reaction typically requires refluxing the mixture to achieve the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to optimize yield and efficiency. The use of advanced catalysts and controlled reaction conditions ensures high purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 2,5,5-trimethyl-4-oxohex-2-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of esters or amides .

Scientific Research Applications

Methyl 2,5,5-trimethyl-4-oxohex-2-enoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which methyl 2,5,5-trimethyl-4-oxohex-2-enoate exerts its effects involves its interaction with various molecular targets. The ester and ketone groups allow it to participate in a range of chemical reactions, influencing biological pathways and processes. The specific pathways involved depend on the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its structure allows for versatile chemical transformations, making it valuable in various fields of research and industry .

Properties

CAS No.

82884-49-9

Molecular Formula

C10H16O3

Molecular Weight

184.23 g/mol

IUPAC Name

methyl 2,5,5-trimethyl-4-oxohex-2-enoate

InChI

InChI=1S/C10H16O3/c1-7(9(12)13-5)6-8(11)10(2,3)4/h6H,1-5H3

InChI Key

PPPUJLUFLGEGPF-UHFFFAOYSA-N

Canonical SMILES

CC(=CC(=O)C(C)(C)C)C(=O)OC

Origin of Product

United States

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